molecular formula C4H8F6NiO8 B8021071 Nickel(II)trifluoroacetate tetrahydrate

Nickel(II)trifluoroacetate tetrahydrate

Cat. No.: B8021071
M. Wt: 356.79 g/mol
InChI Key: SSQGMBUOXDWHIJ-UHFFFAOYSA-L
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Description

Nickel(II)trifluoroacetate tetrahydrate is a coordination compound with the chemical formula C4H8F6NiO8. It is a nickel salt of trifluoroacetic acid and is commonly used in various scientific research applications due to its unique chemical properties. The compound is characterized by its emerald green color and is often used in the synthesis of other nickel-based compounds .

Preparation Methods

Nickel(II)trifluoroacetate tetrahydrate can be synthesized through several methods. One common synthetic route involves the reaction of nickel carbonate or nickel hydroxide with trifluoroacetic acid in an aqueous solution. The reaction is typically carried out at room temperature, and the resulting solution is then evaporated to yield the tetrahydrate form of the compound .

Industrial production methods often involve the use of nickel metal or nickel oxide as starting materials. These are reacted with trifluoroacetic acid under controlled conditions to produce the desired compound. The reaction conditions, such as temperature and concentration of reactants, are optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Nickel(II)trifluoroacetate tetrahydrate undergoes various chemical reactions, including:

    Oxidation and Reduction: The compound can participate in redox reactions, where it can either gain or lose electrons. For example, it can be reduced to nickel metal or oxidized to higher oxidation states of nickel.

    Substitution Reactions: this compound can undergo substitution reactions where the trifluoroacetate ligands are replaced by other ligands.

    Coordination Reactions: The compound can form coordination complexes with various ligands, such as water, ammonia, and other organic molecules.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reacting the compound with acetic acid can yield nickel acetate, while reaction with ammonia can produce nickel ammine complexes .

Scientific Research Applications

Nickel(II)trifluoroacetate tetrahydrate has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of other nickel-based compounds and coordination complexes.

    Biology: The compound is used in biochemical research, particularly in studies involving nickel-dependent enzymes and proteins.

    Medicine: Research is ongoing to explore the potential therapeutic applications of this compound, particularly in cancer treatment.

    Industry: The compound is used in the production of nickel coatings and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of nickel(II)trifluoroacetate tetrahydrate involves its ability to coordinate with various ligands and participate in redox reactions. The compound can interact with biological molecules, such as proteins and enzymes, by binding to their active sites and altering their function. This interaction can lead to changes in cellular processes, such as apoptosis and cell cycle regulation .

In catalytic applications, the compound acts as a source of nickel ions, which can facilitate various chemical reactions. The nickel ions can activate substrates and promote the formation of reaction intermediates, leading to the desired products .

Comparison with Similar Compounds

Nickel(II)trifluoroacetate tetrahydrate can be compared with other nickel-based compounds, such as:

This compound is unique due to its trifluoroacetate ligands, which impart distinct chemical properties, such as higher stability and reactivity in certain reactions .

Properties

IUPAC Name

nickel(2+);2,2,2-trifluoroacetate;tetrahydrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C2HF3O2.Ni.4H2O/c2*3-2(4,5)1(6)7;;;;;/h2*(H,6,7);;4*1H2/q;;+2;;;;/p-2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSQGMBUOXDWHIJ-UHFFFAOYSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)(C(F)(F)F)[O-].C(=O)(C(F)(F)F)[O-].O.O.O.O.[Ni+2]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8F6NiO8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

151013-23-9
Record name 151013-23-9
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